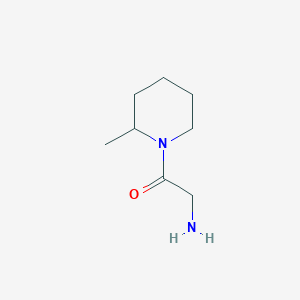
2-iodo-3-pyridinyl N-ethylcarbamate
Vue d'ensemble
Description
2-Iodo-3-pyridinyl N-ethylcarbamate (IPEC) is an organophosphate compound. It has a molecular formula of C8H9IN2O2 and a molecular weight of 292.07 g/mol . It has been extensively studied for its potential applications in various fields including agriculture, biotechnology, and medicine.
Synthesis Analysis
The synthesis of carbamates, such as this compound, involves a process known as carbamoylation . This process involves the reaction of carbonylimidazolide in water with a nucleophile .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridinyl ring attached to an ethylcarbamate group . The iodine atom is attached to the second carbon of the pyridinyl ring .Applications De Recherche Scientifique
Coordination Chemistry and Properties
The chemistry of compounds containing pyridine and benzimidazole derivatives, which are closely related to the chemical structure of interest, showcases the fascinating variability in their properties. These compounds have been studied for their spectroscopic properties, structures, magnetic properties, and their biological and electrochemical activities. The review by Boča et al. (2011) delves into the preparation procedures, properties of organic compounds, and their complexes, highlighting potential areas for future investigations in analogues of these compounds (Boča, Jameson, & Linert, 2011).
Vibrational Spectroscopy
Sortur et al. (2008) focused on the vibrational assignments for 2-iodopyridine, utilizing FT-Raman and IR spectral measurements. Through a comprehensive computational analysis, they contributed to understanding the vibrational modes and potential energy distributions (PEDs) of pyridine derivatives, including 2-iodo-3-pyridinyl compounds. This work demonstrates the suitability of certain computational methods for reproducing observed spectra, which is crucial for the study of similar compounds (Sortur, Yenagi, & Tonannavar, 2008).
Heterocyclic Compounds and Their Derivatives
The medicinal importance and chemosensing applications of pyridine derivatives have been extensively reviewed by Abu-Taweel et al. (2022), covering their antifungal, antibacterial, antioxidant, and anticancer activities. These derivatives also possess a high affinity for various ions and can be used as chemosensors for different species. This review provides insights into the synthetic routes, structural characterization, and potential applications of pyridine derivatives in analytical chemistry and medicine (Abu-Taweel et al., 2022).
Organic Synthesis and Catalysis
Li et al. (2019) reviewed the synthesis and applications of heterocyclic N-oxide molecules, including those from pyridine, highlighting their importance in organic synthesis, catalysis, and drug development. These compounds are noted for their versatile synthetic intermediates and biological importance, offering insights into the potential of N-oxides derived from pyridine-based compounds for advanced chemistry and medicinal applications (Li et al., 2019).
Safety and Hazards
While specific safety and hazard information for 2-iodo-3-pyridinyl N-ethylcarbamate is not available, carbamates in general are known to have certain hazards. For example, they can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They are also suspected of causing cancer .
Propriétés
IUPAC Name |
(2-iodopyridin-3-yl) N-ethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2O2/c1-2-10-8(12)13-6-4-3-5-11-7(6)9/h3-5H,2H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHWSBBVQIEAIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)OC1=C(N=CC=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B3119011.png)


![2-[(1R)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3119041.png)




![(E)-N-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enamide](/img/structure/B3119083.png)
